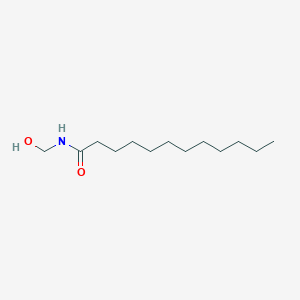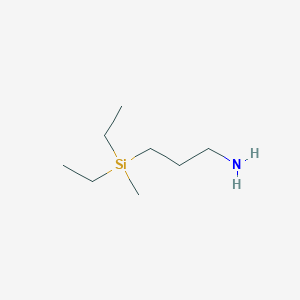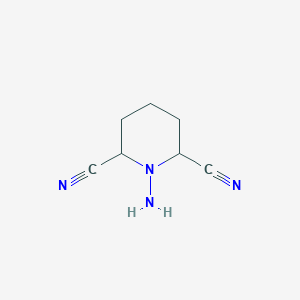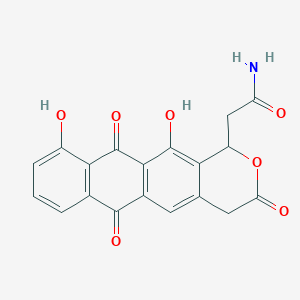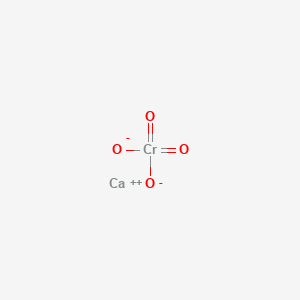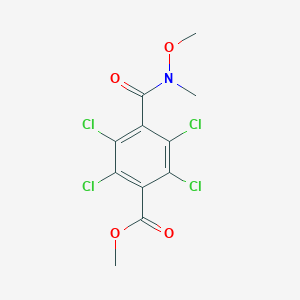
3,6-Diacetyl-9-isopropylcarbazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Diacetyl-9-isopropylcarbazole is a carbazole derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
作用機序
The mechanism of action of 3,6-Diacetyl-9-isopropylcarbazole is not fully understood. However, studies have shown that this compound interacts with the electronic structure of the molecules it is in contact with, leading to changes in their charge transport properties. This interaction is thought to be due to the presence of the acetyl groups in the compound, which can act as electron-withdrawing groups.
生化学的および生理学的効果
There is limited information available on the biochemical and physiological effects of 3,6-Diacetyl-9-isopropylcarbazole. However, studies have shown that this compound is relatively non-toxic and has low cytotoxicity. Additionally, it has been shown to be stable under various conditions, making it a promising material for use in various scientific research applications.
実験室実験の利点と制限
One of the main advantages of 3,6-Diacetyl-9-isopropylcarbazole is its excellent charge transport properties, which make it a promising material for use in various organic electronics applications. Additionally, this compound is relatively easy to synthesize and is stable under various conditions, making it a convenient material for use in lab experiments. However, one of the main limitations of 3,6-Diacetyl-9-isopropylcarbazole is its low solubility in common solvents, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on 3,6-Diacetyl-9-isopropylcarbazole. One potential direction is the development of new synthesis methods that can yield higher purity and yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields. Finally, research is needed to explore the potential of 3,6-Diacetyl-9-isopropylcarbazole in other optoelectronic applications, such as sensors and photovoltaic devices.
Conclusion
In conclusion, 3,6-Diacetyl-9-isopropylcarbazole is a promising material for use in various scientific research applications. This compound has been synthesized using various methods and has been studied extensively for its potential applications in organic electronics and optoelectronics. While the mechanism of action of this compound is not fully understood, studies have shown that it exhibits excellent charge transport properties and is relatively non-toxic. Further research is needed to fully understand the potential of 3,6-Diacetyl-9-isopropylcarbazole in various scientific research fields.
合成法
3,6-Diacetyl-9-isopropylcarbazole can be synthesized using various methods. One of the most commonly used methods is the Friedlander synthesis. In this method, 3-isopropylcarbazole is reacted with acetic anhydride and zinc chloride to yield 3,6-diacetyl-9-isopropylcarbazole. Another method involves the reaction of 3-isopropylcarbazole with acetic anhydride and aluminum chloride. The yield and purity of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
3,6-Diacetyl-9-isopropylcarbazole has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics. This compound has been shown to exhibit excellent charge transport properties and has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). Additionally, 3,6-Diacetyl-9-isopropylcarbazole has been studied for its potential applications in the field of optoelectronics, where it has been used as a sensitizer in dye-sensitized solar cells (DSSCs).
特性
CAS番号 |
10511-41-8 |
|---|---|
製品名 |
3,6-Diacetyl-9-isopropylcarbazole |
分子式 |
C19H19NO2 |
分子量 |
293.4 g/mol |
IUPAC名 |
1-(6-acetyl-9-propan-2-ylcarbazol-3-yl)ethanone |
InChI |
InChI=1S/C19H19NO2/c1-11(2)20-18-7-5-14(12(3)21)9-16(18)17-10-15(13(4)22)6-8-19(17)20/h5-11H,1-4H3 |
InChIキー |
GDQJWNWGMRNRDG-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
正規SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |
同義語 |
3,6-Diacetyl-9-isopropyl-9H-carbazole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



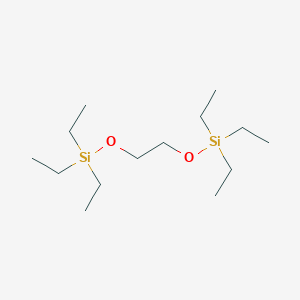
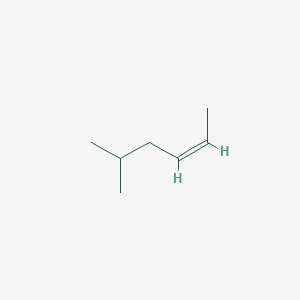
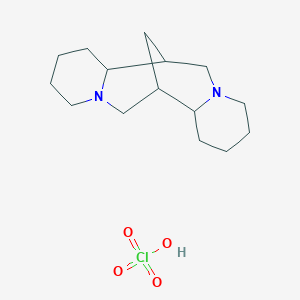
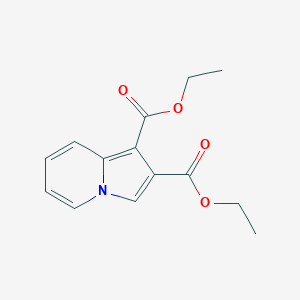
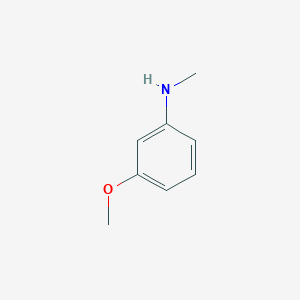
![1-([1,2,3]Triazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B77207.png)
